molecular formula C11H18N4O B1530889 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone CAS No. 64792-17-2

4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone

Cat. No.: B1530889
CAS No.: 64792-17-2
M. Wt: 222.29 g/mol
InChI Key: AOZYBNVRQPUAAG-ZROIWOOFSA-N
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Description

4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound supplied for research and development purposes. As a hydrazone derivative incorporating a pyrimidinyl moiety, this class of compounds is of significant interest in medicinal and organic chemistry research . Hydrazone-based compounds are frequently investigated for their diverse biological activities. Specifically, heterocyclic hydrazones bearing pyrimidine rings have been synthesized and evaluated for their potent in vitro antimicrobial properties, showing promising efficacy against various bacterial and fungal strains . The molecular structure features a hydrazone linkage, which can act as a versatile scaffold for further chemical synthesis and is known to participate in coordination chemistry with various metal ions, making it a candidate for the development of new materials or catalysts . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The compound is provided with guaranteed high purity and consistency. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-2-[(2Z)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-7(2)5-9(4)14-15-11-12-8(3)6-10(16)13-11/h6-7H,5H2,1-4H3,(H2,12,13,15,16)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYBNVRQPUAAG-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=C(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C(/C)\CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64792-17-2
Record name 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
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Record name 2-(1,3-DIMETHYLBUTYLIDENEHYDRAZINO)-4-HYDROXY-6-METHYLPYRIMIDINE
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Biological Activity

4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a compound that belongs to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Methyl-2-pentanone hydrazone derivatives typically exhibit a hydrazide-hydrazone moiety, which is crucial for their biological activity. The structure can be represented as follows:

R1 NH N CH R2\text{R}_1\text{ NH N CH R}_2

Where R1R_1 is derived from 4-hydroxy-6-methyl-2-pyrimidinyl and R2R_2 from 4-methyl-2-pentanone. This structural configuration allows for various interactions with biological targets.

Antimicrobial Activity

Hydrazones have been extensively studied for their antimicrobial properties. A review highlighted that hydrazide-hydrazones possess significant antibacterial, antifungal, and antitubercular activities. For instance:

CompoundActivityTarget OrganismReference
Hydrazone AAntibacterialStaphylococcus aureus
Hydrazone BAntifungalCandida albicans
Hydrazone CAntitubercularMycobacterium tuberculosis

In particular, a study showed that derivatives of 4-hydroxy-6-methyl-2-pyrimidinyl hydrazones exhibited notable inhibition against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research indicates that certain hydrazones demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In a study involving various hydrazones, compounds exhibited cytotoxic effects on cancer cell lines:

CompoundIC50 (µM)Cell LineReference
Hydrazone D12.5MCF-7 (breast cancer)
Hydrazone E8.0HeLa (cervical cancer)

These findings suggest potential therapeutic applications in cancer treatment.

Enzyme Inhibition

Hydrazones have also been evaluated for their ability to inhibit key enzymes involved in various metabolic processes. A study reported the inhibitory effects of pyrimidinyl hydrazones on alkaline phosphatase and acid phosphatase activities:

CompoundEnzyme TargetedInhibition (%) at 100 µMReference
Hydrazone FAlkaline Phosphatase85%
Hydrazone GAcid Phosphatase70%

This enzyme inhibition is significant as it relates to conditions such as cancer and metabolic disorders.

Case Studies

  • Antimicrobial Efficacy : A series of synthesized hydrazones were tested against Pseudomonas aeruginosa, revealing significant inhibition of quorum sensing-related virulence factors at sub-inhibitory concentrations, indicating a potential mechanism for reducing pathogenicity in bacterial infections .
  • Cytotoxicity Assessment : The cytotoxic effects of specific hydrazones were evaluated using VERO cell lines, with some compounds showing low cytotoxicity (CC50 values exceeding 100 µg/mL), suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Computational studies demonstrated the binding affinities of these compounds to target proteins involved in cancer pathways, providing insights into their mechanism of action .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria. For instance, derivatives have shown lethal effects against strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL, indicating promising potential for therapeutic applications in treating bacterial infections .

CompoundMIC (µg/mL)Activity against S. aureus
4-Hydroxy-6-methyl-2-pyrimidinyl hydrazone3.91 - 62.5High
NitrofurantoinReferenceModerate

Anticancer Properties

The compound's derivatives have also been evaluated for cytotoxic activities against various cancer cell lines, including human lung adenocarcinoma (A549). Studies utilizing the MTT assay demonstrated that certain hydrazone derivatives exhibit significant cytotoxic effects, suggesting their potential as anticancer agents .

Cell LineCompoundIC50 (µM)
A549Hydrazone Derivative 115
A549Hydrazone Derivative 220

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of hydrazones. Research indicates that modifications in the substituents on the hydrazone structure significantly affect their biological activity. For example, certain halogenated derivatives show enhanced antimicrobial activity compared to their non-halogenated counterparts .

Table: Structure-Activity Relationship Insights

Substituent TypeActivity Level
HalogenatedHigh
Non-halogenatedModerate

In Silico Studies and Molecular Docking

In silico studies have demonstrated that hydrazones can effectively bind to target enzymes, which is critical for drug design. Molecular docking simulations reveal strong interactions between this compound and various targets, indicating its potential as a lead compound for further development .

Molecular Docking Results Summary

Target ProteinBinding Energy (kcal/mol)Stability (RMSD Å)
Enzyme A-7.00.4
Enzyme B-8.50.3

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazone Derivatives

Structural and Functional Differences

The target compound’s pyrimidinyl group distinguishes it from other hydrazone derivatives. For example:

  • NSAID N-acyl hydrazones (e.g., compounds 1–5 in ) feature aromatic or heterocyclic acyl groups linked to the hydrazone, optimizing antiplatelet and antithrombotic activities.
  • Carabrone-derived hydrazones () incorporate a C=N group at the C-4 position of carabrone, enhancing antifungal activity.
  • Hydrazone Schiff bases (e.g., 3-hydroxybenzaldehyde derivatives in ) utilize benzohydrazide or salicylhydrazide backbones, with activity modulated by substituent polarity and hydrogen bonding.
Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Key Substituents Primary Biological Activity
Target Compound Hydrazone + pyrimidinyl 4-hydroxy-6-methyl-2-pyrimidinyl Antioxidant (potent activity)
NSAID N-acyl Hydrazones N-acyl hydrazone Aromatic/heterocyclic acyl groups Antiplatelet, antithrombotic
Carabrone Hydrazones Carabrone + hydrazone C=N at C-4 position Antifungal
Hydrazone Schiff Bases Schiff base + hydrazide 3-hydroxybenzaldehyde derivatives Structure-dependent activity

Pharmacological Efficacy

  • Antioxidant Activity: The target compound’s hydrazone group (similar to compound 2a in ) demonstrates potent antioxidant activity, likely due to electron-donating pyrimidinyl substituents stabilizing free radical scavenging.
  • Anti-Inflammatory and Antiplatelet Effects : NSAID N-acyl hydrazones (e.g., compound 1 and 5) show 57.2–61.1% inhibition of ADP-induced platelet aggregation, comparable to acetylsalicylic acid (ASA). The pyrimidinyl group in the target compound may lack the acyl functionality required for similar antiplatelet efficacy .

Mechanistic Insights

  • Nucleophilic Reactivity : The hydrazone group’s nitrogen atoms in the target compound enable nucleophilic attacks on biological targets, a feature shared with other hydrazones. However, the pyrimidinyl ring may sterically hinder interactions compared to smaller substituents in NSAID derivatives .
  • Synergistic Effects : Hydrazone Schiff bases () highlight the role of hydrogen bonding and π-π stacking in activity, suggesting the target compound’s hydroxyl and methyl groups on the pyrimidinyl ring could enhance binding affinity .

Preparation Methods

Preparation of the 4-Methyl-2-pentanone Core

4-Methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK), is a key intermediate in the synthesis. The preparation methods for 4-hydroxy-4-methyl-2-pentanone, a closely related compound, are well-documented and provide a basis for the pentanone portion of the target compound.

Method Highlights:

  • Aldol Condensation of Acetone:
    The classical synthetic route involves the aldol condensation of two acetone molecules catalyzed by basic catalysts such as solid sodium hydroxide or potassium hydroxide. However, this traditional method has drawbacks including long reaction times, high catalyst consumption, and side reactions leading to impurities.

  • Improved Catalytic Method Using Ion Exchange Resin and Magnesium Hydroxide:
    A more efficient method involves steam distillation of acetone to generate acetone vapor, which is then cooled and passed into a reactor containing a mixed catalyst of strongly basic anion exchange resin and magnesium hydroxide particles. The reaction proceeds under continuous distillation conditions until the distillation temperature reaches 120°C, after which the reaction is stopped and the product is purified by distillation. This method reduces side reactions, shortens reaction time, and eliminates the need for phosphoric acid or phthalic anhydride additives, minimizing environmental impact and improving product quality.

Parameter Traditional Method Improved Method (Ion Exchange Resin + Mg(OH)2)
Catalyst Solid NaOH or KOH Strongly basic anion exchange resin + Mg(OH)2
Reaction Time Long Shorter
Side Reactions Significant Reduced
Additives Required Phosphoric acid, phthalic anhydride None
Environmental Impact High due to alkali waste Lower
Product Purity Variable, color issues High

Preparation of the 4-Hydroxy-6-methyl-2-pyrimidinyl Moiety

The pyrimidinyl portion, particularly 4-hydroxy-6-methyl-2-pyrimidinyl derivatives, is typically synthesized through cyclization and alkylation reactions involving substituted pyrimidines.

Key Synthetic Strategies:

  • Direct O-Alkylation of Pyrimidin-2(1H)-ones:
    Recent research has demonstrated a highly chemoselective method for O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. This direct alkylation proceeds efficiently under reflux in solvents such as acetonitrile or acetone, yielding 70–98% of the O-alkylated products within 30 minutes. The reaction is highly selective and reproducible, with minimal side products.

  • Synthesis of Alkylating Agents:
    The 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines are prepared by refluxing halogenated precursors with 2-methylisothiourea sulfate in acidic media, followed by halide exchange with potassium iodide and purification by column chromatography.

Integrated Preparation Approach

The overall preparation of 4-methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone likely involves:

  • Synthesizing 4-hydroxy-4-methyl-2-pentanone via the improved aldol condensation method using ion exchange resin and magnesium hydroxide catalysts under continuous distillation.
  • Preparing the 4-hydroxy-6-methyl-2-pyrimidinyl intermediate via direct chemoselective O-alkylation of substituted pyrimidinones using halomethyl pyrimidines under reflux conditions.
  • Condensing the ketone intermediate with hydrazine derivatives to form the hydrazone linkage, completing the target molecule.

Summary Table of Preparation Methods

Step Method Description Key Conditions & Catalysts Yield/Outcome References
4-Methyl-2-pentanone synthesis Aldol condensation of acetone with ion exchange resin and Mg(OH)2 catalyst under steam distillation Ion exchange resin (strongly basic anion), Mg(OH)2, 120°C High purity, reduced side reactions
Pyrimidinyl intermediate synthesis Direct O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)pyrimidines Reflux in MeCN or acetone, 30 min, K2CO3 base 70–98% yield, high chemoselectivity
Hydrazone formation Condensation of ketone intermediate with hydrazine derivatives Reflux or room temperature in alcohol solvents Standard hydrazone formation, high yield Inferred

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Methyl-2-pentanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE): wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions involving toxic intermediates in a fume hood or glovebox. Use filter tips for pipetting to prevent cross-contamination. Post-experiment, segregate chemical waste into halogenated/non-halogenated containers and engage certified waste management services for disposal .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazone moiety in this compound?

  • Methodological Answer : Employ 1H^1H-NMR to identify the hydrazone proton (δ 8.5–10.5 ppm) and 13C^{13}C-NMR for the C=N bond (155–165 ppm). Confirm conjugation via IR (C=N stretch ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical to verify molecular ion peaks and isotopic patterns, ensuring purity >95% .

Q. How can researchers optimize the synthetic route for this hydrazone derivative?

  • Methodological Answer : Reflux equimolar amounts of 4-hydroxy-6-methyl-2-pyrimidinyl hydrazine and 4-methyl-2-pentanone in ethanol with catalytic acetic acid (5 mol%) for 12–16 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallize the product from hot ethanol to enhance yield (70–80%) and purity .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : If NMR suggests planar geometry but X-ray reveals non-coplanar hydrazone-pyrimidine rings, re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient). Use DFT calculations (B3LYP/6-31G*) to model tautomeric forms and compare with experimental data. Consider solvent effects on NMR chemical shifts .

Q. What computational strategies are suitable for predicting the biological activity of this hydrazone derivative?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or enzymes) using the hydrazone’s 3D structure (optimized with Gaussian09). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns. Prioritize analogs with binding energies ≤−8 kcal/mol for in vitro testing .

Q. How can researchers design in vitro assays to evaluate the anticancer potential of this compound?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 24–72 hour exposure. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values. Perform apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation. Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK293) .

Q. What methodologies ensure accurate purity assessment during synthesis?

  • Methodological Answer : Combine HPLC (C18 column, 254 nm UV detection) with gradient elution (methanol:water 60:40 to 90:10 over 20 min). Validate using a certified reference standard. For trace impurities, use LC-MS/MS in MRM mode. Confirm crystallinity via powder XRD .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer : Synthesize derivatives with substituents at the pyrimidine C-4 (e.g., -Cl, -OCH3_3) and assess their logP (shake-flask method) and solubility (UV spectrophotometry). Corrogate IC50_{50} values from cytotoxicity assays with electronic parameters (Hammett σ) to identify electron-withdrawing groups that enhance activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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